molecular formula C12H18O B14541998 4a,8-Dimethyl-3,4,4a,5,6,7-hexahydronaphthalen-1(2H)-one CAS No. 62335-54-0

4a,8-Dimethyl-3,4,4a,5,6,7-hexahydronaphthalen-1(2H)-one

Cat. No.: B14541998
CAS No.: 62335-54-0
M. Wt: 178.27 g/mol
InChI Key: NAXQUNXZYDEDEP-UHFFFAOYSA-N
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Description

4a,8-Dimethyl-3,4,4a,5,6,7-hexahydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms added to the naphthalene ring, making it a partially saturated derivative. The presence of methyl groups at positions 4a and 8 further defines its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,8-Dimethyl-3,4,4a,5,6,7-hexahydronaphthalen-1(2H)-one can be achieved through various organic synthesis methods. One common approach involves the hydrogenation of a precursor naphthalene derivative under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where the precursor naphthalene derivative is subjected to hydrogenation in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4a,8-Dimethyl-3,4,4a,5,6,7-hexahydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated naphthalene derivatives.

    Substitution: Formation of substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4a,8-Dimethyl-3,4,4a,5,6,7-hexahydronaphthalen-1(2H)-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Tetralin (1,2,3,4-tetrahydronaphthalene): A fully saturated derivative of naphthalene.

    Decalin (decahydronaphthalene): Another fully saturated naphthalene derivative with different hydrogenation patterns.

    1-Methylnaphthalene: A methyl-substituted naphthalene derivative.

Uniqueness

4a,8-Dimethyl-3,4,4a,5,6,7-hexahydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and partial saturation, which confer distinct chemical and physical properties compared to other naphthalene derivatives.

Properties

CAS No.

62335-54-0

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4a,8-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one

InChI

InChI=1S/C12H18O/c1-9-5-3-7-12(2)8-4-6-10(13)11(9)12/h3-8H2,1-2H3

InChI Key

NAXQUNXZYDEDEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)CCCC2(CCC1)C

Origin of Product

United States

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